Nicotine sulphate
Overview
Description
Nicotine Sulphate is a white crystalline solid . It arises from the neutralization of nicotine with sulfuric acid . It is toxic by inhalation and may be toxic by skin absorption . It produces toxic oxides of nitrogen during combustion .
Synthesis Analysis
Nicotine can be extracted from tobacco or synthesized . A method for treating tobacco waste and extracting high-purity nicotine from it has been presented . After mixing the raw material powder and entrainer in specific ratios, as much of the nicotine in tobacco roots can be extracted as possible using supercritical carbon dioxide extraction .
Molecular Structure Analysis
In terms of molecular structure, nicotine is a dibasic compound, consisting of a pyridine ring linked to a hydrogenated pyrrole ring . When in contact with acidic components, nicotine can capture up to two protons and produce a salt .
Chemical Reactions Analysis
Nicotine is a highly addictive substance . It dramatically stimulates neurons and ultimately blocks synaptic transmission . It also induces peripheral vasoconstriction, tachycardia, and elevated blood pressure .
Physical And Chemical Properties Analysis
Nicotine Sulphate has a molecular weight of 422.5 and a specific gravity of 1.15 at 20°C . It is a white solid and the sulfate salt of nicotine, an alkaloid obtained from tobacco .
Scientific Research Applications
Disinfection Efficacy
Nicotine has been investigated for its potential use in controlling water pollution by leeches. A study compared the effects of nicotine with copper sulphate for their leech-killing capabilities. The research revealed that nicotine is highly effective against leeches, suggesting its potential use for disinfection purposes. The LD50 value for nicotine was found to be 6/103 ppm with a mean death time of 1.25±0.45 min, indicating a strong efficacy compared to copper sulphate (Bahmani et al., 2015).
Impact on Food Intake and Body Weight
Nicotine sulphate's impact on food intake and body weight has been researched using Psammomys obesus, a model organism. The study found that nicotine treatment significantly reduced food intake and body weight in both lean and obese models. These changes were observed to be independent of the leptin signaling pathway, a key regulator of energy balance (Sanigorski et al., 2002).
Effects on Oral Health
The impact of nicotine on the structure of the tongue and its potential protective effects have been a subject of research. A study involving rats showed that nicotine sulphate can have harmful effects on the tongue, but the addition of royal jelly could mitigate these effects, although not completely prevent them (Ouies, 2020).
Genotoxic Effects
Nicotine sulphate's genotoxic effects on chromosomes of human fetal cells have been reported. This study provided evidence that exposure to nicotine in vitro can have detrimental effects on fetal cells, with significant chromosomal aberrations observed, highlighting the potential risks associated with prenatal exposure to nicotine (Demirhan et al., 2011).
Metabolic Changes in Brain Regions
Research has explored nicotine's effects on different dehydrogenases in brain regions of rats. The study found that both acute and chronic administration of nicotine increased enzymatic activities in the superior layers of the frontoparietal cortex, suggesting nicotine's potential metabolic stimulant effects on cortical neurons. This could be relevant for therapeutic applications in cognitive dysfunctions like Alzheimer's disease (Turégano et al., 2001).
Pharmacokinetics and Metabolism
Understanding nicotine's metabolism and disposition kinetics is crucial for its therapeutic use. A comprehensive review of nicotine metabolism in humans, including absorption, distribution, metabolism, and excretion, has been conducted. It also discusses the roles of various enzymes and factors affecting metabolism, such as genetic variations and environmental factors (Hukkanen et al., 2005).
Buccal Permeability and Penetration Enhancers
The effect of chemical permeation enhancers on the buccal permeability of nicotine has been studied. The research aimed to assess how different enhancers affect the transport of nicotine across porcine buccal mucosa, providing insights into nicotine's transcellular pathway diffusion and the potential for optimizing drug delivery systems (Marxen et al., 2018).
Periodontal Health
Nicotine's effects on periodontal health have been investigated, focusing on its influence on matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). A study in rats revealed that nicotine disrupts collagen synthesis and increases periodontitis by affecting the periodontal membrane and tooth anchoring, highlighting its adverse impact on dental health (Deveci et al., 2015).
Influence on Salivary Gland
The systemic use of nicotine on the submandibular glands was examined to understand its histopathologic and immunohistochemical effects. Results showed degenerative changes in the glandular structure, suggesting nicotine's impact on the salivary gland health (Arslan et al., 2015).
Genetic Aspects in Nicotine Addiction
Genetic factors in smoking behavior and nicotine addiction have been studied extensively. Investigations into genetic variants associated with smoking behavior provide insights into the bio-behavioral basis of nicotine addiction, which is crucial for developing targeted treatments and understanding individual variations in addiction and treatment response (Lerman & Niaura, 2002).
Safety And Hazards
Future Directions
There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products . This regulatory difference provides an economic incentive to use or claim the use of SyN to remain on the market without submitting a Premarket Tobacco Product Application .
properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.H2O4S/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-5(2,3)4/h2*2,4,6,8,10H,3,5,7H2,1H3;(H2,1,2,3,4)/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQULMJVNSKDB-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4.H2SO4, C20H30N4O4S | |
Record name | NICOTINE SULFATE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021725 | |
Record name | Nicotine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotine sulfate, solid appears as a white solid. The sulfate salt of nicotine, an alkaloid obtained from tobacco. Toxic by ingestion or skin contact., Nicotine sulfate, solution appears as an clear colorless aqueous solution. Toxic by inhalation and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion., COLOURLESS CRYSTALS. | |
Record name | NICOTINE SULFATE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1181 | |
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Record name | NICOTINE SULFATE, SOLUTION | |
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Record name | NICOTINE SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
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Solubility |
Soluble in water and alcohol, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: good | |
Record name | NICOTINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NICOTINE SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
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Density |
1.15 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.15 AT 20 °C (SOLID), Relative density (water = 1): 1.15 | |
Record name | NICOTINE SULFATE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1181 | |
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Record name | NICOTINE SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
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Record name | NICOTINE SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
Relative vapor density (air = 1): 14.5 | |
Record name | NICOTINE SULFATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
Nicotine has been shown to reduce both tone and muscular activity in the human colon by releasing nitric oxide (NO) from nerves. To our knowledge, however, the effect of nicotine on mouse colon has not been elucidated, and the response in tissue from ulcerative colitis (UC) has not been investigated. We examined nicotine-induced responses in colon from control mice and mice with dextran sodium sulfate (DSS)-induced UC. In controls, bath application of nicotine caused a transient relaxation in longitudinal preparations from the transverse and distal colons but not from the rectum. The response was observed in the presence of bethanechol, abolished by treatment with tetrodotoxin and hexamethonium, and mediated partially (>50%) by the NO pathway. In longitudinal preparations of the distal colon from DSS-treated mice, spontaneous contractions decreased markedly, and nicotine caused contraction without relaxation in half of the preparations tested. Nicotine-induced relaxation in the presence of bethanechol was significantly decreased in the DSS-treated distal colon without changing bethanechol-induced contractions. These data suggest that 1) responses to nicotine differ dependent on colon regions, 2) DSS treatment predominantly caused nicotine-sensitive neurogenic changes in distal colon, and 3) DSS treatment may reverse the direction of nicotine-evoked responses in the colon, in mice., Intravenous administration of nicotine sulfate caused a dose-dependent reduction in the lower esophageal sphincter pressure in anesthetized opossums. The maximal reduction in pressure of 85.0 +/- 2.6% was observed with a dose of 50 ug per kg. The effect of 50 ug per kg was not antagonized by bilateral cervical vagotomy, atropine, propranolol or by catecholamine depletion with reserpine. The sphincter relaxation produced by 50 mug per kg of nicotine was antagonized during tachyphylaxis produced by a larger dose (4 mg per kg) of nicotine. Nicotine tachyphylaxis also blocked the vagal-stimulated relaxation of the sphincter. It is suggested that the main action of nicotine on the sphincter in intact animals is caused by its effect on the noncholinergic, nonadrenergic inhibitory neurons which lie in the vagal pathway to the lower esophageal sphincter. | |
Record name | NICOTINE SULFATE | |
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Product Name |
Nicotine sulfate | |
Color/Form |
White crystalline solid, White crystals | |
CAS RN |
65-30-5 | |
Record name | NICOTINE SULFATE, SOLID | |
Source | CAMEO Chemicals | |
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Record name | NICOTINE SULFATE, SOLUTION | |
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Record name | Nicotine sulfate [ISO] | |
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Record name | Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-, sulfate (2:1) | |
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Record name | Nicotine sulfate (2:1) | |
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Record name | Nicotine sulphate | |
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Record name | NICOTINE SULFATE | |
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Record name | NICOTINE SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
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Record name | NICOTINE SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
Decomposes on heating | |
Record name | NICOTINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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